UV Absorption Shifts by Methoxy Pattern
A DFT and experimental study comparing dimethoxybenzophenone (DMB) to the parent benzophenone (BP) showed that the addition of methoxy substituents reduces the HOMO-LUMO energy gap. While this study used a dimethoxybenzophenone and not specifically the 2,5-isomer, the data supports a class-level inference that the electron-donating methoxy groups in the target compound will similarly lower the singlet-singlet and singlet-triplet energy gaps compared to unsubstituted benzophenone, leading to a red-shift in its UV absorption [1].
| Evidence Dimension | HOMO-LUMO Energy Gap |
|---|---|
| Target Compound Data | Not explicitly reported for the 2,5-isomer; a lower gap is predicted based on class-level behavior. |
| Comparator Or Baseline | Benzophenone (BP) has a calculated HOMO-LUMO gap of ~4.5 eV. The DMB (unspecified isomer) has a lower gap, consistent with electron-donating methoxy activation. |
| Quantified Difference | A decrease in the HOMO-LUMO gap was observed for DMB relative to BP, but the exact magnitude is isomer-dependent and not isolated for the 2,5-isomer. |
| Conditions | B3LYP/6-31+G(d) DFT calculations in vacuum. |
Why This Matters
Predicting a red-shifted UV absorption profile relative to unsubstituted benzophenone can guide its selection as a photoinitiator or UV-filter scaffold where tailored absorption is required.
- [1] Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504–516. View Source
